molecular formula C9H7ClOS B087741 6-Chlorothiochroman-4-one CAS No. 13735-12-1

6-Chlorothiochroman-4-one

Cat. No. B087741
CAS RN: 13735-12-1
M. Wt: 198.67 g/mol
InChI Key: OKHUUKHZUNKSQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chroman derivatives, like 6-Chlorothiochroman-4-one, has been a focus of study due to their relevance in pharmaceuticals and other industrial applications. The enantiopure synthesis of (S)-6-chlorochroman-4-ol, a related compound, using whole-cell Lactobacillus paracasei biotransformation, highlights the potential for environmentally friendly synthesis methods. This method achieved enantiomerically pure product and complete conversion under optimized conditions, demonstrating the efficiency of biocatalysts in synthesizing chroman derivatives (Şahin, 2020).

Molecular Structure Analysis

The molecular structure of 6-Chlorothiochroman-4-one and related compounds has been extensively studied. For example, the compound 6-Chloro-4-(2-phenylethenyl)chroman-2-one was synthesized and its crystal structure analyzed, revealing a screw-boat conformation of the six-membered pyranone ring, indicative of the structural diversity within the chroman family (Choi & Kim, 2010).

Chemical Reactions and Properties

Chemical reactions involving chroman derivatives often lead to the formation of new heterocyclic compounds. For instance, 2-Phenylchroman-4-one has been utilized as a synthone in the synthesis of new five and six-membered rings heterocyclic compounds, demonstrating the versatility of chroman derivatives in organic synthesis (Raoof, Saied, & Al. Gawady, 1970).

Physical Properties Analysis

The physical properties of chroman derivatives vary widely and are influenced by their molecular structure. The analysis of these properties is crucial for their application in different fields. For example, the crystal and molecular structure analysis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone provided insights into its stability and reactivity, essential for its use in synthesis and material science (Ji, Hu, Fu, Hua, & Hu, 2000).

Chemical Properties Analysis

The chemical properties of 6-Chlorothiochroman-4-one, including its reactivity and interaction with other compounds, are of interest. Studies on compounds like 6-hydroxychroman highlight the reactivity and potential applications of chroman derivatives in organic synthesis and possibly in the development of new materials or drugs (Chun, 2007).

Scientific Research Applications

  • Antifungal Properties

    6-Chlorothiochroman-4-one has been investigated for its antifungal properties. Biotransformation using Trichoderma viride was performed to obtain new derivatives with antifungal characteristics against Botrytis cinerea, demonstrating significant inhibition effects (Pinedo-Rivilla, Collado, & Aleu, 2018).

  • Biocatalytic Synthesis

    A study described the use of Lactobacillus paracasei as a biocatalyst for the synthesis of (S)-6-chlorochroman-4-ol, a derivative of 6-Chlorothiochroman-4-one, with high enantioselectivity. This method is environmentally friendly and offers a novel approach for the synthesis of chiral compounds used in drug manufacturing (Şahin, 2020).

  • Chemical Synthesis of Compounds

    The compound has been used in the synthesis of benzopyrano indoles and benzopyrano quinolines. These derivatives are part of a broader class of compounds that are significant in chemical research, particularly for their potential biological activities (Buu‐Hoï et al., 1972).

  • Cytotoxic Properties

    In the context of marine-derived fungi, 6-Chlorothiochroman-4-one derivatives have shown cytotoxic effects against cancer cell lines. This highlights its potential application in cancer research and drug development (Wu et al., 2015).

Safety And Hazards

6-Chlorothiochroman-4-one is classified as a skin sensitizer (Category 1), according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-chloro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUUKHZUNKSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289801
Record name 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothiochroman-4-one

CAS RN

13735-12-1
Record name 13735-12-1
Source DTP/NCI
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Record name 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorothiochroman-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
39
Citations
S Demirayak, L Yurttas, N Gundogdu-Karaburun… - Saudi Pharmaceutical …, 2017 - Elsevier
The synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives (1–34) and evaluation of their anticancer activities were aimed in this work. Final …
Number of citations: 21 www.sciencedirect.com
C Pinedo-Rivilla, IG Collado, J Aleu - Journal of natural products, 2018 - ACS Publications
… viride was also able to produce the compound 6-chlorothiochroman-4-one 1,1-dioxide (9), … (19) Substrates 6-methylthiochroman-4-one (1) and 6-chlorothiochroman-4-one (2) were …
Number of citations: 8 pubs.acs.org
Y Wang, J Chen, R Shen, C Yang… - Pakistan Journal of …, 2016 - search.ebscohost.com
3-Chloromethylene-6-fluorothiochroman-4-one (CMFT) is a novel thiochromanones derivative that has better anti-tumor activity. In this paper, we will compare the antitumor activity of …
Number of citations: 4 search.ebscohost.com
J Devi, S Kumar, D Kumar, DK Jindal… - Research on Chemical …, 2022 - Springer
… In this research work, all the chemicals and reagents, ie 6-chlorothiochroman-4-one, benz hydrazide, nicotinic hydrazide, iso-nicotinic hydrazide, p-toluic hydrazide, cobalt acetate …
Number of citations: 21 link.springer.com
J In Lee - Bulletin of the Korean Chemical Society, 2021 - Wiley Online Library
… Thiochroman-4-ones such as 6-methylthiochroman-4-one and 6-chlorothiochroman-4-one exhibited strong antifungal activity 5 and 2-(3-indolyl)thiochroman-4-one also showed higher …
Number of citations: 1 onlinelibrary.wiley.com
H Geng, Z Xing, W Luo, L Cong, X Li… - Letters in Drug Design …, 2012 - ingentaconnect.com
A series of 3-substituted-thiochroman-4-one semicarbazone derivatives were designed based on the bioisosterism and combination principle in drug design. The target compounds …
Number of citations: 9 www.ingentaconnect.com
H Behbehani, KM Dawood, FA Aryan, HM Ibrahim - ACS omega, 2021 - ACS Publications
… Furthermore, reaction of the arylhydrazonals 2 with the 6-chlorothiochroman-4-one 1c afforded the corresponding thiochromeno[4,3-b]pyridine derivatives in very high yields (Table 2, …
Number of citations: 5 pubs.acs.org
CD Gabbutt, JD Hepworth, BM Heron… - Journal of the …, 2000 - pubs.rsc.org
… of the integrals of the aromatic and aliphatic protons in the 1 H NMR spectrum of this compound suggested a dimeric structure that incorporated the 6-chlorothiochroman-4-one unit. …
Number of citations: 11 pubs.rsc.org
Y Zhao, L Ma, Z Huang, J Zhang… - Advanced Optical …, 2022 - Wiley Online Library
… In this work, 6-chlorothiochroman-4-one(CTO) was used as the triplet energy donor [ 15 ] which exhibited phosphorescence emission when incorporated in the PVP polymer matrix. …
Number of citations: 21 onlinelibrary.wiley.com
NP Buu-Hoï, A Croisy, P Jacquignon… - Journal of the …, 1972 - pubs.rsc.org
A number of compounds derived from the [1]benzopyrano[4,3-b]indole and 6H-[1]benzopyrano[4,3-b]quinoline systems have been prepared from chroman-4-one and its 6-chloro- and 6…
Number of citations: 5 pubs.rsc.org

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